molecular formula C11H9NS B7792799 naphthalene-1-carboximidothioic acid

naphthalene-1-carboximidothioic acid

Cat. No.: B7792799
M. Wt: 187.26 g/mol
InChI Key: DRCKUACWKCMOCB-UHFFFAOYSA-N
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Description

Naphthalene-1-carboximidothioic acid is a naphthalene derivative characterized by a carboximidothioic acid functional group (-C(=S)-NH₂) substituted at the 1-position of the naphthalene ring. This structural motif distinguishes it from simpler carboxylic acid derivatives (e.g., 1-naphthoic acid) by replacing the hydroxyl oxygen with a sulfur atom and introducing an imino group. The thioamide group imparts distinct electronic and steric properties, such as reduced acidity compared to carboxylic acids and altered solubility profiles due to decreased polarity .

Properties

IUPAC Name

naphthalene-1-carboximidothioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NS/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRCKUACWKCMOCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2C(=N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiolation of Nitriles

Proposed Synthetic Routes for Naphthalene-1-Carboximidothioic Acid

Route 1: From 1-Naphthonitrile via Thiohydroxamic Acid Formation

Step 1: Synthesis of 1-Naphthonitrile
1-Naphthonitrile is prepared via cyanation of 1-bromonaphthalene using copper(I) cyanide (CuCN) in a polar aprotic solvent (e.g., dimethylformamide) at 150–250°C.

Step 2: Thiolation with Hydrogen Sulfide
1-Naphthonitrile is treated with H₂S gas in the presence of hydroxylamine hydrochloride (NH₂OH·HCl) and a base (e.g., pyridine) at 50–80°C. This generates naphthalene-1-carbothiohydroxamic acid.

Step 3: Oxidation to Carboximidothioic Acid
The thiohydroxamic acid is oxidized using tert-butyl hydroperoxide (TBHP) or iodine in dimethyl sulfoxide (DMSO), a method adapted from naphthoic acid syntheses.

Reaction Conditions Table

StepReagents/ConditionsTemperatureTimeYield*
1CuCN, DMF150–250°C4 h~75%
2H₂S, NH₂OH·HCl50–80°C6 h~60%
3I₂, DMSO, TBHP130°C3 h~50%
*Theoretical yields based on analogous reactions.

Route 2: From 1-Naphthoic Acid via Thioamide Intermediate

Step 1: Acid Chloride Formation
1-Naphthoic acid is treated with thionyl chloride (SOCl₂) to form 1-naphthoyl chloride.

Step 2: Thioamide Synthesis
The acid chloride reacts with ammonium thiocyanate in anhydrous ether, yielding 1-naphthoyl thioamide.

Step 3: Hydrolysis to Carboximidothioic Acid
Controlled hydrolysis with dilute HCl or H₂SO₄ converts the thioamide to the target compound.

Mechanistic Insight
This route mirrors halogenation and saponification steps observed in naphthalene dicarboxylic acid synthesis. Copper catalysts, as used in cyanation reactions, may enhance thioamide stability.

Challenges and Optimization Considerations

Selectivity and Byproduct Formation

Naphthalene’s aromatic system poses regioselectivity challenges. Directing groups (e.g., bromine) could guide functionalization to the 1-position, as seen in bromonaphthoic acid preparations.

Solvent and Catalyst Selection

Polar aprotic solvents like DMF or DMSO improve reaction homogeneity, while copper salts facilitate cyanation and thiolation.

Purification Techniques

Column chromatography with ethyl acetate/petroleum ether mixtures (1:25 v/v) effectively isolates intermediates, as demonstrated in naphthoic acid syntheses .

Chemical Reactions Analysis

Types of Reactions

naphthalene-1-carboximidothioic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms.

    Substitution: Substitution reactions involve replacing one functional group with another, leading to different derivatives of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

naphthalene-1-carboximidothioic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of naphthalene-1-carboximidothioic acid involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 1-Naphthoic Acid vs. 2-Naphthoic Acid

The position of substituents on the naphthalene ring significantly influences physicochemical properties. For example:

  • 1-Naphthoic acid (α-naphthalenecarboxylic acid) has a carboxylic acid group at the 1-position, with a melting point of 160–162°C and moderate solubility in polar organic solvents .
  • 2-Naphthoic acid (β-naphthalenecarboxylic acid) exhibits a higher melting point (185–187°C) due to enhanced molecular symmetry and stronger intermolecular interactions .

Key Differences :

  • Acidity : The β-isomer (pKa ~3.1) is slightly more acidic than the α-isomer (pKa ~3.4) due to better resonance stabilization of the conjugate base .
  • Reactivity : 1-Naphthoic acid derivatives are more prone to electrophilic substitution at the 4-position, while 2-naphthoic acid reacts preferentially at the 1-position.

Naphthalene-1-carboximidothioic acid, by contrast, would exhibit reduced acidity (estimated pKa > 6) due to the weaker electron-withdrawing effect of the thioamide group compared to carboxylic acid. Its solubility in aqueous media is expected to be lower, favoring organic solvents like dimethylformamide or dichloromethane.

Partially Hydrogenated Derivatives: Tetrahydronaphthalene Analogs

highlights 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid, a hydrogenated derivative with a non-planar structure. Key comparisons:

  • Aromaticity : The tetrahydronaphthalene ring lacks full conjugation, reducing resonance stabilization and increasing flexibility.
  • Solubility: Partial hydrogenation enhances solubility in nonpolar solvents (e.g., hexane) compared to fully aromatic naphthalene derivatives.
  • Acidity : The carboxylic acid group in the tetrahydronaphthalene system has a higher pKa (~4.5) due to diminished inductive effects from the saturated ring .

For this compound, the fully aromatic naphthalene ring would retain strong electron-withdrawing effects, but the thioamide group’s lower polarity would mitigate solubility in polar solvents.

Boron-Containing Derivatives: Naphthalene-1,8-diaminatoborane

This compound (CAS 5656-71-3) features a borane group coordinated by two amine substituents at the 1- and 8-positions of naphthalene . Unlike carboximidothioic acid, its reactivity is dominated by boron’s electrophilic character, enabling applications in cross-coupling reactions (e.g., Suzuki-Miyaura). However, both compounds share steric challenges due to bulky substituents on the naphthalene ring.

Comparative Data Table

Compound Name Functional Group Substituent Position Melting Point (°C) Estimated pKa Solubility Profile
1-Naphthoic acid Carboxylic acid (-COOH) 1 160–162 ~3.4 Low in water; soluble in ethanol
2-Naphthoic acid Carboxylic acid (-COOH) 2 185–187 ~3.1 Low in water; soluble in acetone
1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid Carboxylic acid (-COOH) 1 (tetrahydro) N/A ~4.5 Moderate in ether
This compound Carboximidothioic acid (-C(=S)-NH₂) 1 N/A >6.0 (est.) Low in water; soluble in DMF
Naphthalene-1,8-diaminatoborane Borane-amine complex 1,8 N/A N/A Reacts with protic solvents

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for naphthalene-1-carboximidothioic acid, and how can purity be ensured?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, bromomethyl intermediates (as seen in 4-(bromomethyl)naphthalene derivatives) can react with thiourea analogs under controlled pH and temperature . Purification methods include recrystallization (using ethanol/water mixtures) or reverse-phase HPLC. Characterization requires NMR (¹H/¹³C) to confirm structural integrity and mass spectrometry (ESI-MS) for molecular weight validation. Purity ≥98% can be verified via GC or HPLC with UV detection, referencing protocols for related naphthalene-carboxylic acids .

Q. How should researchers design preliminary toxicity screening for this compound?

  • Methodological Answer : Follow OECD guidelines for acute toxicity studies. Use rodent models (e.g., Sprague-Dawley rats) with oral, inhalation, or dermal exposure routes. Monitor systemic effects (hepatic, renal, respiratory) as outlined in Table B-1 . Include controls for dose randomization and allocation concealment to minimize bias, as per Table C-7 . Measure endpoints like LD₅₀, body weight changes, and histopathology. Compare results against structurally similar compounds, such as 1-methylnaphthalene, to contextualize toxicity thresholds .

Advanced Research Questions

Q. What advanced spectroscopic techniques resolve structural ambiguities in this compound?

  • Methodological Answer :

  • X-ray crystallography : Resolves stereochemistry and confirms bond angles.

  • Solid-state NMR : Distinguishes between polymorphic forms.

  • FTIR-ATR : Identifies functional groups (e.g., imidothioic acid vibrations at ~2500 cm⁻¹).

  • High-resolution MS (HRMS) : Detects isotopic patterns for elemental composition.
    Reference thermochemical data from NIST for validation .

    TechniqueParameter MeasuredKey Reference
    X-rayCrystal structure
    HRMSMolecular formula

Q. How can conflicting data on the compound’s enzyme inhibition efficacy be reconciled?

  • Methodological Answer : Conduct meta-analysis of kinetic assays (e.g., IC₅₀ values) under standardized conditions (pH 7.4, 37°C). Assess variables:

  • Substrate specificity : Use recombinant enzymes (e.g., cytochrome P450 isoforms) .
  • Cofactor requirements : Compare assays with/without NADPH.
  • Allosteric modulation : Perform Hill coefficient analysis.
    Cross-validate findings using molecular docking (AutoDock Vina) to predict binding affinities, referencing PubChem’s 3D conformer database .

Q. What methodologies identify metabolic pathways of this compound in vivo?

  • Methodological Answer :

  • Radiolabeled tracing : Synthesize ¹⁴C-labeled compound and track metabolites in urine/plasma via scintillation counting.
  • LC-MS/MS : Profile phase I/II metabolites (e.g., glucuronides, sulfates) using fragmentation patterns.
  • Microsomal assays : Incubate with liver S9 fractions to identify CYP450-mediated oxidation.
    Follow ATSDR’s substance-specific data needs for health assessments .

Contradiction Analysis in Published Data

Q. Why do toxicity studies report varying NOAELs (No Observed Adverse Effect Levels)?

  • Methodological Answer : Discrepancies arise from:

  • Dose regimen : Subchronic vs. chronic exposure durations.
  • Species-specific metabolism : Mice vs. rats exhibit differential glutathione conjugation rates.
  • Endpoint selection : Hepatic enzymes (ALT/AST) vs. histopathology.
    Mitigate bias using Table C-6 criteria (e.g., blinded outcome assessment) . Reanalyze raw data via mixed-effects models to account for inter-study variability .

Experimental Design for Mechanistic Studies

Q. How to design a study probing the compound’s interaction with DNA/RNA?

  • Methodological Answer :

  • Electrophoretic mobility shift assay (EMSA) : Test binding to plasmid DNA.
  • qRT-PCR : Quantify gene expression changes (e.g., oxidative stress markers like NRF2).
  • Comet assay : Measure DNA strand breaks in exposed cell lines.
    Use TOXCENTER’s literature search strategy (Table B-2) to identify analogous naphthalene-DNA adduct studies .

Data Reprodubility and Validation

Q. What steps ensure reproducibility in environmental fate studies?

  • Methodological Answer :

  • Standardize abiotic conditions : pH, UV exposure, and soil organic matter content.
  • Use EPA-approved models : EPI Suite for biodegradation half-life predictions.
  • Interlaboratory validation : Share samples with ISO 17025-accredited labs.
    Reference TRI Explorer datasets for environmental persistence benchmarks .

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